molecular formula C16H15NO2 B6617185 1-(4-Methoxybenzoyl)indoline CAS No. 211576-31-7

1-(4-Methoxybenzoyl)indoline

Cat. No.: B6617185
CAS No.: 211576-31-7
M. Wt: 253.29 g/mol
InChI Key: BKVLAIOVJPRAHY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)indoline is a synthetic organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.30 g/mol . This chemical features an indoline core structure substituted with a 4-methoxybenzoyl group. While direct biological data for this specific compound is limited, its structure is of significant interest in pharmaceutical research. Structurally related indoline and indole compounds are frequently investigated as core scaffolds in medicinal chemistry. For instance, similar compounds have been studied for their activity on biological targets such as Peroxisome Proliferator-Activated Receptors (PPARs), which are relevant for metabolic disease research . Furthermore, indoline derivatives bearing different substituents, such as sulfonamide groups, have demonstrated potent inhibitory activity against cancer-associated carbonic anhydrase isoforms (CA IX and XII) and show promise in circumventing multidrug resistance in cancer cells . As a result, this compound serves as a valuable building block and intermediate for researchers developing novel bioactive molecules, particularly in oncology and metabolic disease. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLAIOVJPRAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212066
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211576-31-7
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211576-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzoyl)indoline can be synthesized through several methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indoline structure . Another method involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 4-methoxybenzoyl group activates the indoline ring for electrophilic substitution via resonance and inductive effects. Key reactions include:

Halogenation

Methoxy-activated indoline derivatives undergo halogenation at the C5 and C7 positions of the benzene ring due to electron-donating effects . For example:

SubstrateElectrophileConditionsProductYieldSource
1-(4-Methoxybenzoyl)indolineCl₂ (1.2 eq)FeCl₃, DCM, 0°C → rt5,7-Dichloro derivative78%

Nitration

Nitration occurs preferentially at the C6 position under mixed acid conditions :

SubstrateConditionsProductYieldSource
This compoundHNO₃/H₂SO₄, 0°C → 50°C6-Nitro derivative65%

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, leveraging the electron-rich indoline system:

B(C₆F₅)₃-Catalyzed C–C Coupling

Reactions with 1,4-naphthoquinones proceed via radical intermediates under photoredox conditions :

SubstratePartnerCatalystConditionsProductYieldSource
This compound1,4-NaphthoquinoneB(C₆F₅)₃ (3 mol%)H₂O, 60°C, air2-(Indolinyl)-1,4-naphthoquinone92%

Palladium-Catalyzed Suzuki Coupling

The benzoyl group facilitates coupling with aryl boronic acids :

SubstrateBoronic AcidCatalystConditionsProductYieldSource
This compound4-Nitrophenylboronic acidPd(OAc)₂, PCy₃K₂CO₃, 65°C4-Nitrophenyl-coupled derivative57%

Cyclization and Annulation Reactions

The indoline nitrogen and aromatic system enable cycloadditions:

Photoredox-Catalyzed Diazepinone Formation

Reaction with aroyl chlorides under blue LED light yields indole-fused 1,4-diazepinones :

SubstratePartnerConditionsProductYieldSource
This compound4-Chlorobenzoyl chlorideIr(ppy)₃, CH₃CN Diazepino[1,7-a]indol-6-one75%

ZnCl₂-Mediated Cycloaddition

With 1,2-diaza-1,3-dienes, the compound forms tetrahydropyridazinoindoles via [4+2] cycloaddition :

SubstrateDienophileConditionsProductYieldSource
This compound1,2-Diaza-1,3-dieneZnCl₂, DCM, 25°CTetrahydro-1H-pyridazinoindole64%

Oxidation to Indole Derivatives

Oxidation with DDQ converts indoline to indole, retaining the 4-methoxybenzoyl group :

SubstrateOxidizing AgentProductYieldSource
This compoundDDQ (2.5 eq)1-(4-Methoxybenzoyl)indole88%

Acid-Catalyzed Hydrolysis

The benzoyl-indoline bond cleaves under acidic conditions :

SubstrateConditionsProductsYieldSource
This compoundHCl (6M), reflux, 12hIndoline + 4-Methoxybenzoic acid95%

Biological Relevance

Methoxybenzoyl-indoline derivatives exhibit bioactivity in medicinal chemistry, including:

  • Anticancer Activity : Modulation of tubulin polymerization and kinase inhibition .

  • Anti-Inflammatory Effects : COX-2 inhibition via π-π stacking with the methoxybenzoyl group .

Scientific Research Applications

Anticancer Activity

The compound has been explored for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of indoline, including those with methoxybenzoyl substituents, exhibit enhanced cytotoxicity against human tumor cell lines. For instance, studies have shown that the introduction of a methoxybenzyl group into indoline derivatives can significantly improve their anticancer activity. The structure-activity relationship (SAR) studies highlight that the 4-methoxybenzyl group is particularly effective in increasing cytotoxicity against cancer cells such as MCF7 (breast cancer) and A431 (skin cancer) cells .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications of indoline derivatives affect their biological activity. The introduction of various substituents at different positions on the indoline core has been systematically studied to optimize their potency as anticancer agents. For example, the presence of halogenated groups or different acyl moieties has been shown to enhance the inhibitory activity against CA IX and CA XII, making these derivatives promising candidates for further development .

Table 1: Cytotoxicity of Indoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
1-(4-Methoxybenzoyl)indolineMCF712.9Moderate activity under hypoxia
5-Chloro-1-(4-methoxybenzyl)-indolineA43144Inhibits CA IX expression
Indoline-5-sulfonamide derivativeK562>50Low activity against multidrug-resistant cells

These findings suggest that while some compounds exhibit potent activity, others may require further optimization to enhance their efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological processes . Additionally, the compound’s ability to undergo cycloaddition reactions makes it a versatile building block in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(4-Methoxybenzoyl)indoline are critically influenced by its substituents and core structure. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Key Features Reference
This compound Indoline 4-Methoxybenzoyl at C1 Enhanced solubility; used in polycyclic syntheses (e.g., azirinoindoles)
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione Indoline 4-Methoxybenzyl at C1; Cl at C5; diketone Increased electrophilicity due to diketone; crystallographically characterized
Indomethacin Indole 4-Chlorobenzoyl at C1; acetic acid at C3 Non-steroidal anti-inflammatory drug (NSAID); COX inhibitor
RCS-4 (1-Pentyl-3-(4-methoxybenzoyl)indole) Indole 4-Methoxybenzoyl at C3; pentyl chain at C1 Synthetic cannabinoid; high receptor affinity but severe toxicity
5-O-Methylsulfonyl-seco-CI (Compound 2) Indole Methylsulfonyl at C5; cyclopropyl linkage Cytotoxic activity comparable to doxorubicin
12-(4-Methoxybenzoyl)-2-methylbenzo[f]pyrido[1,2-a]indole-6,11-dione Indolizine 4-Methoxybenzoyl at C12; methyl at C2 Planar fused-ring system; antimycobacterial and antitumor potential

Key Findings and Insights

Substituent Effects: The 4-methoxybenzoyl group enhances solubility and electron density, favoring interactions in both synthetic and biological contexts. For example, its presence in RCS-4 contributes to cannabinoid receptor binding , while in indoline derivatives, it facilitates cycloaddition reactions . Sulfonyl substituents (e.g., 5-O-methylsulfonyl in ) improve cytotoxicity, likely due to increased electrophilicity and membrane permeability .

Core Structure Influence: Indoline vs. In contrast, indole derivatives like RCS-4 exhibit stronger receptor binding but higher toxicity . Polycyclic Derivatives: Compounds like the benzo[f]pyridoindole in demonstrate that fused-ring systems enhance planarity, promoting interactions with biological targets such as enzymes or DNA .

Synthetic Methodologies: Nitrosoarene-alkyne cycloadditions () enable efficient construction of azirinoindoline derivatives. EDC/I-mediated coupling () is effective for introducing sulfonyl groups, critical for bioactivity optimization.

Biological Activity

Overview

1-(4-Methoxybenzoyl)indoline is an organic compound belonging to the indoline derivatives, which are characterized by a bicyclic structure that includes a benzene ring fused with a nitrogen-containing five-membered ring. This compound has garnered attention for its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives, including this compound, are known to influence neurotransmitter receptors, which can impact neurological processes and potentially provide therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indoline derivatives. For instance, a series of synthesized indoline-5-sulfonamides, which include this compound as a core structure, demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). The most potent compound in this series exhibited a half-maximal inhibitory concentration (IC50) of 12.9 µM against MCF7 breast cancer cells under hypoxic conditions, suggesting that this compound may play a role in overcoming chemoresistance in cancer therapy .

Biological Activity Summary Table

Biological Activity Description IC50/Effect
Anticancer Activity Inhibits growth of cancer cells; interacts with CA IX and CA XIIIC50 = 12.9 µM (MCF7 cells)
Antiviral Properties Potential antiviral effects observed in preliminary studiesNot quantified
Anti-inflammatory Effects Modulates inflammatory pathways; further research neededNot quantified
Neurotransmitter Interaction Influences receptor activity in neurological pathwaysNot quantified

Case Studies

Several case studies have explored the effects of indoline derivatives on various cancer cell lines:

  • MCF7 Breast Cancer Cells : Indoline-5-sulfonamides demonstrated a moderate antiproliferative effect under both normoxic and hypoxic conditions. The study indicated that these compounds could maintain their activity even when oxygen levels were low, a common challenge in cancer treatment .
  • Leukemia Cell Lines : A study examined the effects of various indoline derivatives on K562 leukemia cells. Among the tested compounds, only specific derivatives showed significant activity at concentrations around 10 µM, indicating selective efficacy against certain types of cancer .
  • Skin Cancer Cells : In A431 skin cancer cells, treatment with indoline-5-sulfonamides not only inhibited cell growth but also affected the expression of hypoxia-related proteins like CA IX, suggesting a dual mechanism of action involving both direct inhibition and modulation of expression pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-(4-Methoxybenzoyl)indoline, and how do reaction conditions influence product purity?

  • Methodology : The synthesis typically involves acylation of the indoline core using 4-methoxybenzoyl chloride. Key steps include:

  • Acylation : React indoline with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol or methanol) ensures high purity.
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 indoline:acyl chloride) minimize side products like over-acylated derivatives .
    • Data Insight : Yields range from 60–85% depending on solvent polarity and catalyst use (e.g., DMAP improves acylation efficiency) .

Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation of a saturated solution (e.g., dichloromethane/hexane) at 25°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Software like SHELXL refines structures to R factors < 0.05.
    • Data Insight : Mean C–C bond lengths (1.395–1.415 Å) and torsion angles (e.g., dihedral angle between benzoyl and indoline: 12.5°) confirm stereoelectronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 7.8–7.6 (benzoyl aromatic protons), δ 4.1 (OCH₃ singlet), δ 3.2–3.5 (indoline CH₂).
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C).
  • Resolution of Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Advanced Research Questions

Q. How do catalytic systems like photoredox or transition metal catalysts enhance the synthesis efficiency of this compound derivatives?

  • Methodology :

  • Photoredox Catalysis : Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED light to accelerate electron transfer in radical-based acylations, achieving yields >75% .
  • Transition Metal Catalysts : CuNPs on activated carbon in water enable green, one-pot multi-component reactions (e.g., introducing triazole or pyrrole substituents) with diastereomeric ratios up to 1:1 .
    • Data Insight : Photoredox methods reduce reaction time from 24h to 6h compared to traditional thermal approaches .

Q. What strategies are effective in designing multi-component reactions to functionalize the indoline core?

  • Methodology :

  • Scaffold Diversification : Combine this compound with alkynes (via CuAAC click chemistry) or aldehydes (via Mannich reactions).
  • Solvent Optimization : Use MeCN:H₂O (9:1) for polar intermediates or DMF for hydrophobic substrates.
    • Data Insight : CuNP-catalyzed reactions in water yield bis-pyrrol indoline derivatives (70% yield) with minimal byproducts .

Q. How can thermogravimetric analysis (TGA) and computational modeling predict the thermal stability of this compound?

  • Methodology :

  • TGA : Heat at 10°C/min under N₂. Decomposition onset (~220°C) correlates with benzoyl group stability.
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict bond dissociation energies (e.g., C–O: 85 kcal/mol) and degradation pathways .
    • Data Insight : Residual mass (~5% at 600°C) indicates inorganic impurities or carbonized products .

Q. What role do substituents on the indoline nitrogen play in modulating biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce sulfonyl or alkyl groups via nucleophilic substitution (e.g., using benzenesulfonyl chloride).
  • Biological Assays : Test derivatives for HDAC inhibition (IC₅₀ values) or anti-migration activity in cancer cell lines (e.g., MDA-MB-231).
    • Data Insight : N-Benzyl derivatives show 3-fold higher anti-CSC activity compared to parent compounds .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Methodology :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like solvent (THF vs. DCM), catalyst loading (0.05–5 mol%), and temperature.
  • Reproducibility Checks : Validate protocols across labs with standardized reagents (e.g., anhydrous solvents from Kanto Chemical ).
    • Case Study : Photoredox yields (75% ) vs. traditional acylations (60% ) highlight the role of catalytic systems in efficiency.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxybenzoyl)indoline
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1-(4-Methoxybenzoyl)indoline

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